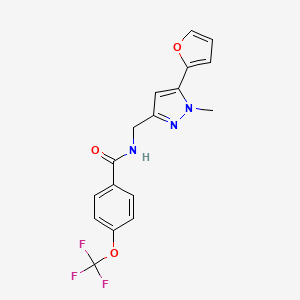

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy substituent at the para-position of the benzoyl group. The molecule incorporates a 1-methylpyrazole ring substituted at the 5-position with a furan-2-yl moiety, connected via a methylene bridge.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c1-23-14(15-3-2-8-25-15)9-12(22-23)10-21-16(24)11-4-6-13(7-5-11)26-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRRYCKQPICONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole ring, and a benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 335.29 g/mol. The presence of trifluoromethoxy enhances its lipophilicity, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.29 g/mol |

| CAS Number | 1421491-47-5 |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain pyrazole derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range . This suggests that the compound may also possess similar antiviral mechanisms.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that pyrazole derivatives can inhibit various cancer cell lines, with some compounds showing IC50 values lower than 10 µM against breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth.

The biological activity of this compound may involve:

- Enzyme Inhibition : The furan and pyrazole rings can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Binding : The benzamide moiety may facilitate binding to protein targets involved in cell signaling pathways.

Table 2: Biological Activity Overview

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | HCV NS5B RNA Polymerase | 32.2 | |

| Anticancer | Breast Cancer Cells | <10 | |

| Anticancer | Various Cell Lines | Varies |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of pyrazole derivatives, this compound was evaluated alongside other compounds. Results indicated that at concentrations between 10–100 µg/mL, the compound effectively inhibited HCV replication in vitro .

Case Study 2: Antitumor Activity

Another study focused on the anticancer effects of similar compounds demonstrated significant cytotoxicity against A431 cells (human epidermoid carcinoma). The results showed that compounds with structural similarities had IC50 values below 20 µM, indicating strong potential for further development as therapeutic agents .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The general synthesis pathway includes:

- Furan Synthesis : The furan ring can be synthesized from furfural through acid-catalyzed reactions.

- Pyrazole Synthesis : The pyrazole ring is formed by reacting hydrazine with diketones under reflux conditions.

- Final Coupling : The furan and pyrazole intermediates are coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine.

This multi-step process ensures the formation of the target compound with specific functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The benzamide moiety may interact with protein receptors, influencing signal transduction pathways.

These interactions suggest potential applications in treating diseases where these pathways are dysregulated.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its unique structural features allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Pesticidal Applications

This compound has been explored for its pesticidal properties. Its ability to interfere with biological processes in pests suggests potential use as a pesticide with reduced toxicity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with 1,3,4-Oxadiazole Derivatives (LMM11)

Compound : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) .

- Structural Differences :

- Core Heterocycle : LMM11 replaces the pyrazole in the target compound with a 1,3,4-oxadiazole ring.

- Substituents : The benzamide group in LMM11 has a sulfamoyl substituent (cyclohexyl-ethyl-sulfamoyl) instead of trifluoromethoxy.

- Functional Implications: The oxadiazole in LMM11 enhances metabolic stability compared to pyrazole due to its lower susceptibility to oxidative degradation.

- Biological Activity : LMM11 exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s trifluoromethoxy group may favor membrane penetration, but its biological activity remains uncharacterized in the provided evidence.

Comparison with Pyrazole-Benzamide Derivatives

Compound : N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide .

- Structural Differences :

- Substituent Position : The trifluoromethyl group is located on the amide-linked phenyl ring, whereas the target compound’s trifluoromethoxy is on the benzoyl group.

- Pyrazole Substitution : This analogue has a 1-phenylpyrazole with a dihydrobenzodioxin substituent, contrasting with the furan and methyl groups in the target.

- Synthetic and Physicochemical Properties: The dihydrobenzodioxin moiety increases molecular weight (MW: ~600 g/mol) and may enhance π-π stacking interactions.

Comparison with Azetidine-Tethered Benzamides

Compound : 3-{[4-(Azetidin-1-ylcarbonyl)phenyl]oxy}-N-(1-methyl-1H-pyrazol-3-yl)-5-[(tetrahydro-2H-pyran-4-yl)oxy]benzamide .

- Structural Differences :

- Benzamide Substituents : The azetidine and tetrahydropyran groups introduce steric bulk and hydrogen-bond acceptors, unlike the electron-withdrawing trifluoromethoxy group.

- Pyrazole Substitution : Both compounds share a 1-methylpyrazole but differ in the substituents on the benzamide.

- Pharmacokinetic Implications :

- The azetidine and tetrahydropyran groups likely improve aqueous solubility, whereas the trifluoromethoxy group in the target compound enhances lipid membrane permeability.

Comparison with Nitro-Pyrazole Analogues

Compound : N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide .

- Structural Differences :

- Pyrazole Substitution : A nitro group replaces the furan in the target compound, introducing strong electron-withdrawing effects.

- Benzamide Substituents : The trifluoromethyl group is on the amide-linked phenyl ring instead of the benzoyl group.

- Reactivity and Binding :

- The nitro group may increase metabolic liability compared to the furan’s stability.

- The trifluoromethyl group’s position could alter target engagement compared to the para-trifluoromethoxy group.

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on molecular formulae.

Q & A

Q. What are the recommended synthetic routes for preparing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or DMF. For furan-substituted pyrazoles, furan-2-carbaldehyde can serve as a precursor .

Methylation : Introduction of the 1-methyl group on the pyrazole via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Benzamide Coupling : Amide bond formation between the pyrazole-methylamine intermediate and 4-(trifluoromethoxy)benzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps involving trifluoromethoxy groups.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like DCM/hexane. Data collection requires a diffractometer (e.g., Bruker D8 Venture).

- Refinement Tools : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution). These tools are robust for handling trifluoromethoxy and heterocyclic groups, ensuring accurate anisotropic displacement parameters .

- Validation : Check for R-factor convergence (<0.05) and validate using CCDC or PLATON.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay-Specific Variables :

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .

- Orthogonal Validation : Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with in vivo pharmacokinetic studies to confirm target engagement.

- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability without compromising potency?

- Methodological Answer :

- Key Modifications :

Trifluoromethoxy Group : Replace with bulkier substituents (e.g., pentafluorosulfanyl) to enhance metabolic resistance while maintaining lipophilicity .

Pyrazole-Furan Linker : Introduce electron-withdrawing groups (e.g., -CF₃) at the furan 5-position to reduce oxidative metabolism .

- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinities after modifications. Validate with MD simulations (AMBER) to assess conformational stability .

- In Vitro Testing : Screen analogs in hepatocyte microsomal assays to quantify CYP450-mediated degradation.

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h.

- Oxidation : Treat with 3% H₂O₂ at RT for 6h.

- Analytical Workflow :

LC-HRMS : Use a C18 column (ACQUITY UPLC) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradants.

MS/MS Fragmentation : Identify cleavage sites (e.g., amide bond hydrolysis) via collision-induced dissociation .

NMR (¹H/¹⁹F) : Confirm structural changes, particularly trifluoromethoxy group stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values between enzymatic and cellular assays?

- Methodological Answer :

- Source Investigation :

- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake efficiency. Poor permeability may explain higher cellular IC₅₀ .

- Protein Binding : Use equilibrium dialysis to quantify serum protein binding, which reduces free drug concentration .

- Mechanistic Studies : Perform target engagement assays (e.g., CETSA) to verify intracellular target modulation .

Experimental Design Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.